2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-6-9-22(15-20(19)16-27)26-24(28)14-18-4-7-21(25)8-5-18/h2-11,15H,12-14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAUKEYPLINHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride and a base such as pyridine to protect the nitrogen atom.
Acetamide Formation: The tosyl-protected tetrahydroisoquinoline is then reacted with 2-bromo-4-fluoroacetophenone to introduce the fluorophenyl group and form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
-
Antitumor Activity
- Research indicates that tetrahydroisoquinoline derivatives exhibit significant antitumor properties. Compounds similar to 2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways associated with cancer progression .
- Antimicrobial Properties
- Neuroprotective Effects
-
Anti-inflammatory Effects
- Research has shown that similar tetrahydroquinoline derivatives can reduce inflammatory responses in animal models by modulating cAMP levels . This property could be beneficial in developing treatments for autoimmune diseases.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
- Antitumor Efficacy : A study reported that derivatives with similar structures effectively induced apoptosis in various cancer cell lines.
- Neuroprotective Studies : Research involving animal models demonstrated that the compound could protect neurons from oxidative stress-induced damage.
- Anti-inflammatory Research : Studies on autoimmune disease models indicated that the compound could significantly reduce disease severity when administered at optimized doses.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies suggest favorable bioavailability for this compound. For instance, related compounds have shown oral bioavailability rates around 48% in mice and 32% in rats . This highlights its potential as an oral therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to certain targets, while the tosyl-protected tetrahydroisoquinoline moiety can modulate the compound’s overall biological activity. The acetamide linkage plays a crucial role in maintaining the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
N-(2-Acetyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)-2-[(4-Fluorophenyl)Sulfanyl]Acetamide (BG15569)
- Molecular Formula : C₁₉H₁₉FN₂O₂S
- Key Differences : Replaces the tosyl group with an acetyl group and substitutes the sulfonyl (SO₂) linkage with a sulfanyl (S) group.
- The sulfanyl group lacks the strong electron-withdrawing properties of sulfonyl, which could diminish hydrogen-bonding interactions with biological targets .
N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide
- Molecular Formula : C₁₅H₁₁FN₂OS
- Key Differences : Replaces the THIQ core with a benzothiazole ring.
- Implications: Benzothiazole derivatives are known for kinase inhibition and antimicrobial activity. The absence of the THIQ scaffold may limit conformational rigidity, altering target specificity .
Flufenacet (N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl)Oxy)Acetamide)
- Molecular Formula : C₁₄H₁₃F₄N₃O₂S
- Key Differences : Features a thiadiazole ring and isopropyl group instead of THIQ and tosyl.
- Implications :
Comparative Data Table
| Compound Name | Molecular Formula | Core Structure | Key Substituents | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₂₄H₂₃FN₂O₃S | THIQ | 2-Tosyl, 7-(4-fluorophenyl)acetamide | Neurological/oncological targets |
| BG15569 | C₁₉H₁₉FN₂O₂S | THIQ | 2-Acetyl, 7-(4-fluorophenyl)sulfanylacetamide | Drug discovery (flexible binding) |
| N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide | C₁₅H₁₁FN₂OS | Benzothiazole | 4-Fluorophenyl acetamide | Kinase inhibition |
| Flufenacet | C₁₄H₁₃F₄N₃O₂S | Thiadiazole | Trifluoromethyl, isopropyl | Herbicide |
Substituent Effects and Research Findings
- Fluorine Substituents : The 4-fluorophenyl group in all compounds enhances lipophilicity and metabolic resistance. In the target compound, this group may improve blood-brain barrier penetration for CNS-targeted therapies .
- Sulfonyl vs. Sulfanyl : The tosyl group’s sulfonyl linkage provides stronger hydrogen-bonding capacity compared to BG15569’s sulfanyl group, which could enhance receptor affinity but reduce solubility .
- Core Structure : The THIQ scaffold’s rigidity may favor selective receptor interactions over benzothiazole or thiadiazole cores, which are more planar and suited for π-π stacking in enzyme active sites .
Biological Activity
The compound 2-(4-fluorophenyl)-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈F₁N₃O₃S
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antitumor Activity
- Studies have indicated that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways associated with cancer progression .
- Antimicrobial Properties
- Neuroprotective Effects
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways critical for cell survival and proliferation.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how can key intermediates be validated?
- Methodological Answer: The synthesis typically involves coupling the fluorophenyl acetamide moiety to the tosyl-tetrahydroisoquinoline scaffold. A common approach is nucleophilic substitution or amide bond formation under reflux conditions using coupling agents like bromoacetyl bromide (as seen in analogous acetamide syntheses). For example, ethanol or THF with sodium acetate as a base can facilitate the reaction . Validation of intermediates requires thin-layer chromatography (TLC, Rf values) and recrystallization from ethanol-dioxane mixtures to confirm purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer:
- 1H/13C-NMR : Essential for confirming substituent positions and hydrogen bonding patterns. For instance, aromatic protons in the fluorophenyl group appear as doublets (J = 9.3 Hz) due to coupling with fluorine, while amide protons resonate near δ 2.12 ppm (singlet for CH3) .
- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds forming six-membered rings) and crystal packing .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1641 cm⁻¹, N–H bend at 3181 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer: Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethanol, as seen in trifluoroacetylation reactions .
- Catalyst use : Sodium acetate or K2CO3 improves coupling efficiency in SN2 reactions .
- Temperature control : Reflux conditions (70–80°C) are critical for high yields (e.g., 82% yield achieved in analogous syntheses) .
- Workup strategies : Precipitation and recrystallization from ethanol-dioxane (1:2) minimize byproducts .
Q. What strategies are used to analyze substituent effects on bioactivity (e.g., fluorophenyl vs. tosyl groups)?
- Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare bioactivity via assays like pLDH (plasmodium lactate dehydrogenase) to evaluate antimalarial potency .
- Hydrogen-bonding analysis : X-ray data reveal intramolecular C–H⋯O bonds that stabilize the bioactive conformation .
- Electron-withdrawing effects : Fluorine’s electronegativity enhances metabolic stability, assessed via pharmacokinetic studies in vitro .
Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
- Methodological Answer:
- Assay standardization : Ensure consistent use of pLDH assay protocols (e.g., fixed parasite strains and incubation times) to minimize variability .
- Solubility adjustments : Use co-solvents like DMSO (≤0.1%) to address solubility issues that may skew activity measurements .
- Statistical validation : Apply ANOVA or Student’s t-test to compare replicate experiments (n ≥ 3) and identify outliers .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer:
- Molecular docking : Use crystallographic data (e.g., hydrogen-bonding motifs from X-ray structures) to inform docking simulations in software like AutoDock Vina .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate binding poses .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ values) with bioactivity to guide analog design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
